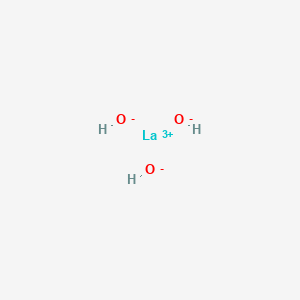
3,5-二硝基水杨醛
描述
3,5-Dinitrosalicylaldehyde is an organic compound with the molecular formula C₇H₄N₂O₆. It is also known as 3,5-Dinitro-2-hydroxybenzaldehyde. This compound is characterized by the presence of two nitro groups and an aldehyde group attached to a benzene ring. It appears as yellow to orange-red crystalline solids and exhibits excellent solubility in water, alcohols, and various organic solvents .
科学研究应用
3,5-Dinitrosalicylaldehyde is widely used in scientific research due to its broad reactivity with various molecules. Some of its applications include:
Chemistry: It serves as a valuable reagent in organic synthesis, particularly in the preparation of salicyldimine ligands, 3-hydroxycoumarins, and chromogenic proteinase substrates
Biology: It is used as a labeling agent for proteins, carbohydrates, and lipids.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
作用机制
Target of Action
It is known to be used in the preparation of various compounds such as salicyldimine ligand via schiff base condensation with allyl-substituted aniline .
Mode of Action
It is used to produce 3-(2-hydroxy-3,5-dinitro-phenyl)-propenal with acetaldehyde . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of new compounds.
Biochemical Pathways
It has been used in the preparation of chromogenic proteinase substrates , indicating that it may play a role in proteinase-related biochemical pathways.
Result of Action
Its use in the preparation of various compounds suggests that it may have a role in facilitating chemical reactions at the molecular level .
生化分析
Biochemical Properties
3,5-Dinitrosalicylaldehyde plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with primary amines to form imines, which are essential intermediates in many biochemical processes. The compound has been used in the preparation of salicyldimine ligands via Schiff base condensation with allyl-substituted aniline . Additionally, 3,5-Dinitrosalicylaldehyde is involved in the synthesis of chromogenic proteinase substrates and ruthenium (II) chiral Schiff base complexes . These interactions highlight the compound’s versatility in forming stable complexes with various biomolecules, thereby influencing their biochemical properties and functions.
Cellular Effects
The effects of 3,5-Dinitrosalicylaldehyde on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with primary amines can lead to the modulation of protein function and enzyme activity. For instance, the formation of Schiff bases with lysine residues in proteins can alter their structural conformation and activity, thereby impacting cellular signaling pathways and metabolic processes . Furthermore, 3,5-Dinitrosalicylaldehyde has been used in the preparation of chromogenic proteinase substrates, which are crucial for studying protease activity and its regulation in various cellular contexts .
Molecular Mechanism
At the molecular level, 3,5-Dinitrosalicylaldehyde exerts its effects through the formation of Schiff bases with primary amines. This reaction involves the condensation of the aldehyde group of 3,5-Dinitrosalicylaldehyde with the amino group of a biomolecule, resulting in the formation of an imine bond. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the Schiff base formed . Additionally, the compound’s nitro groups can participate in redox reactions, further influencing its biochemical activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dinitrosalicylaldehyde can vary over time due to its stability and degradation properties. The compound is known to be air-sensitive and should be stored away from oxidizing agents and air to maintain its stability . Over time, exposure to air and light can lead to the degradation of 3,5-Dinitrosalicylaldehyde, potentially altering its biochemical properties and effectiveness in experimental settings. Long-term studies have shown that the compound’s stability can be maintained under inert gas conditions, ensuring its consistent performance in biochemical assays .
Dosage Effects in Animal Models
The effects of 3,5-Dinitrosalicylaldehyde in animal models are dose-dependent. At lower doses, the compound has been observed to modulate enzyme activity and protein function without causing significant toxicity . At higher doses, 3,5-Dinitrosalicylaldehyde can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s nitro groups, which can participate in redox reactions and generate reactive oxygen species . Therefore, careful dosage optimization is essential when using 3,5-Dinitrosalicylaldehyde in animal studies to balance its biochemical effects with potential toxicity.
Metabolic Pathways
3,5-Dinitrosalicylaldehyde is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s aldehyde group can undergo oxidation to form carboxylic acids, while its nitro groups can be reduced to amines . These metabolic transformations can influence the compound’s biochemical activity and interactions with other biomolecules. Additionally, 3,5-Dinitrosalicylaldehyde can affect metabolic flux and metabolite levels by modulating enzyme activity and protein function .
Transport and Distribution
Within cells and tissues, 3,5-Dinitrosalicylaldehyde is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester 3,5-Dinitrosalicylaldehyde in specific cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 3,5-Dinitrosalicylaldehyde is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the formation of Schiff bases with lysine residues in proteins can target 3,5-Dinitrosalicylaldehyde to the nucleus, where it can modulate gene expression and other nuclear processes . Additionally, the compound’s interactions with transporters and binding proteins can influence its localization to other organelles, such as mitochondria and the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dinitrosalicylaldehyde can be synthesized through the nitration of salicylaldehydeThe reaction is typically carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 3,5-dinitro derivative .
Industrial Production Methods: In an industrial setting, the production of 3,5-Dinitrosalicylaldehyde follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to remove any impurities .
Types of Reactions:
Oxidation: 3,5-Dinitrosalicylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro groups in 3,5-Dinitrosalicylaldehyde can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The aldehyde group in 3,5-Dinitrosalicylaldehyde can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under mild acidic or basic conditions.
Major Products:
Oxidation: Formation of 3,5-dinitrobenzoic acid.
Reduction: Formation of 3,5-diaminosalicylaldehyde.
Substitution: Formation of Schiff bases or other derivatives depending on the nucleophile used
相似化合物的比较
- 2-Hydroxy-3,5-dinitrobenzaldehyde
- 3,5-Dinitrobenzoic acid
- 3,5-Diaminosalicylaldehyde
Comparison: 3,5-Dinitrosalicylaldehyde is unique due to the presence of both nitro groups and an aldehyde group on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions. Compared to 3,5-Dinitrobenzoic acid, which lacks the aldehyde group, 3,5-Dinitrosalicylaldehyde can participate in Schiff-base formation, making it more suitable for labeling applications. Similarly, 3,5-Diaminosalicylaldehyde, which has amino groups instead of nitro groups, exhibits different reactivity patterns, particularly in reduction and substitution reactions .
属性
IUPAC Name |
2-hydroxy-3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)2-6(7(4)11)9(14)15/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJXIBHYDIMYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062434 | |
| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460-59-5 | |
| Record name | 3,5-Dinitrosalicylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dinitrosalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2-hydroxy-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dinitrosalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-Dinitrosalicylaldehyde interact with metal ions, and what are the structural characteristics of these interactions?
A1: 3,5-Dinitrosalicylaldehyde acts as a tridentate ligand, coordinating with metal ions through its oxygen and nitrogen atoms. This forms complexes with square planar or distorted square planar geometry around the metal center. [] For instance, in a nickel(II) complex, the average Ni–O bond length was observed to be 2.016(2) Å, while the average Ni–N bond length was 2.13(3) Å. [] The nitro groups on the 3,5-Dinitrosalicylaldehyde influence the electron distribution within the molecule, impacting its binding affinity and geometry. []
Q2: How is 3,5-Dinitrosalicylaldehyde used in the preparation of proteinase substrates?
A2: While the provided abstracts lack information on this specific application of 3,5-Dinitrosalicylaldehyde, one abstract mentions the use of 3,5-Dinitrosalicylaldehyde in preparing energetic materials through condensation reactions with picryl chloride. [] Further research is necessary to explore potential applications of 3,5-Dinitrosalicylaldehyde in proteinase substrate development.
Q3: What are the catalytic properties of cobalt(III) complexes containing 3,5-Dinitrosalicylaldehyde?
A3: Research indicates that cobalt(III) complexes incorporating a 3,5-Dinitrosalicylaldehyde moiety, when immobilized on terpolymers, exhibit catalytic activity in the addition of carboxylic acids to terminal epoxides. [] Interestingly, this study found that the presence of 3,5-Dinitrosalicylaldehyde resulted in lower catalytic activity compared to other substituted salicylaldehyde derivatives. [] The study highlights the impact of substituents on the catalytic efficiency of these complexes.
Q4: Are there any computational studies exploring the properties of 3,5-Dinitrosalicylaldehyde-derived compounds?
A4: Yes, computational chemistry tools have been employed to study energetic materials derived from 3,5-Dinitrosalicylaldehyde. [] Researchers utilized Gaussian 09 software to calculate the theoretical standard formation enthalpy of a 3,5-Dinitrosalicylaldehyde-based energetic compound. [] This theoretical value, used to determine the theoretical explosion enthalpy, showed good agreement with experimental data obtained through differential scanning calorimetry. [] This demonstrates the potential of computational methods for predicting the properties of these compounds.
Q5: What are the implications of the structure of 3,5-Dinitrosalicylaldehyde-derived Schiff bases on their copper(II) complexes?
A5: While not directly addressed in the abstracts provided, the synthesis and characterization of copper(II) complexes with Schiff bases derived from 3,5-Dinitrosalicylaldehyde and dehydroabietylamine were explored. [] The study primarily focuses on spectroscopic characterization using techniques like elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR). [] Further research is needed to understand the structure-activity relationships and potential applications of these copper(II) complexes.
Q6: How do nickel(II) complexes with 3,5-Dinitrosalicylaldehyde-based ligands interact with viruses like SARS-CoV-2 and HIV?
A6: Molecular docking studies were conducted to investigate the potential of nickel(II) complexes incorporating 3,5-Dinitrosalicylaldehyde-based ligands as antiviral agents against SARS-CoV-2 and HIV. [] These in silico analyses revealed promising binding energies of the complexes to the main protease of SARS-CoV-2 (PDB ID: 7O46) and HIV (PDB ID: 1UUI). [] The binding energies observed were even higher than those reported for established anti-SARS-CoV-2 drugs like chloroquine, hydroxychloroquine, and remdesivir. [] While further in vitro and in vivo studies are necessary, these findings suggest the potential of 3,5-Dinitrosalicylaldehyde-based nickel(II) complexes as therapeutic candidates for viral infections.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)
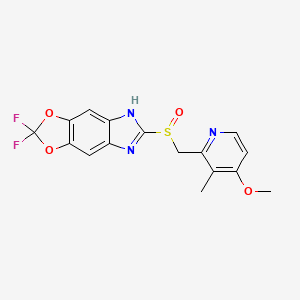

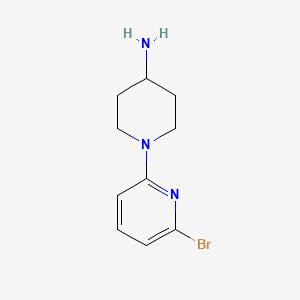
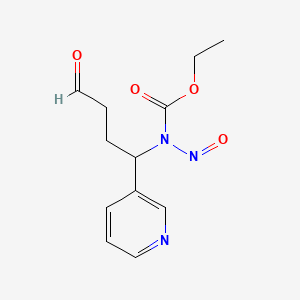
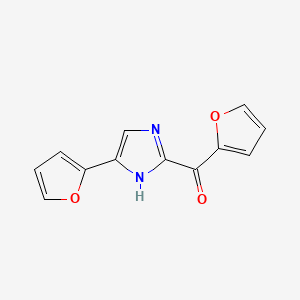
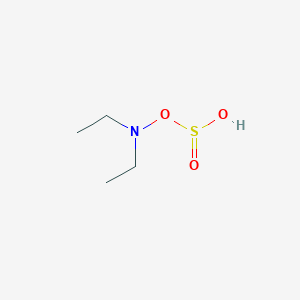
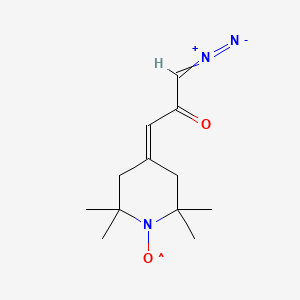
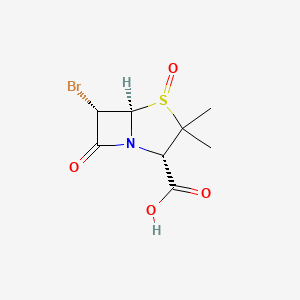
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)


![1-Ethyl-1,2,3,4,4a,5,5a,9a-octahydrobenzo[g]quinoline-6,7-diol](/img/structure/B1217556.png)
